3-Hydroxy-2-(3-methylphenyl)pyridine, 95%
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Description
3-Hydroxy-2-(3-methylphenyl)pyridine, also known as 3-Hydroxy-2-(m-tolyl)pyridine, is a chemical compound that has gained significant attention in scientific research. It is used in the preparation of substituted pyridine and pyrimidine derivatives and their use in treating viral infections .
Synthesis Analysis
The synthesis of 3-hydroxypyridine involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure . Other methods include the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-(3-methylphenyl)pyridine can be viewed using Java or Javascript . The molecular formula is C12H11NO and the molecular weight is 185.22 g/mol.
Chemical Reactions Analysis
3-Hydroxy-2-(3-methylphenyl)pyridine undergoes various chemical reactions. For instance, it can be used in the synthesis of pyrimidine . It can also react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
A related compound, 3-hydroxy-2-methylpyridinecarboxylate, is known to interact with its targets through an enzyme-catalyzed chemical reaction . This reaction involves the substrates 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2, and results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
3-Hydroxy-2-(3-methylphenyl)pyridine may affect various biochemical pathways. For instance, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a related compound, participates in vitamin B6 metabolism . .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
properties
IUPAC Name |
2-(3-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)12-11(14)6-3-7-13-12/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMIBQABNAPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682515 |
Source
|
Record name | 2-(3-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)pyridin-3-ol | |
CAS RN |
1261940-34-4 |
Source
|
Record name | 2-(3-Methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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